molecular formula C9H17NO B5250311 3-Propylazepan-2-one

3-Propylazepan-2-one

Cat. No.: B5250311
M. Wt: 155.24 g/mol
InChI Key: OGDQGLZNYXOFNX-UHFFFAOYSA-N
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Description

3-Propylazepan-2-one is a seven-membered lactam (azepanone) with a propyl substituent at the 3-position. Lactams are cyclic amides, and the azepanone scaffold is notable for its conformational flexibility and relevance in medicinal chemistry.

Properties

IUPAC Name

3-propylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-5-8-6-3-4-7-10-9(8)11/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDQGLZNYXOFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylazepan-2-one typically involves multi-step reactions. One common method includes the following steps:

    Sodium Hypochlorite and Acetic Acid Reaction: The initial step involves reacting a precursor with sodium hypochlorite and acetic acid under inert atmosphere at temperatures ranging from 0 to 20°C for about 5 hours.

    Hydroxylamine Hydrochloride and Sodium Carbonate Reaction: The intermediate product is then treated with hydroxylamine hydrochloride and sodium carbonate in a mixture of water and methanol at 20°C for 2.5 hours.

    Polyphosphoric Acid Reaction: Finally, the compound undergoes a reaction with polyphosphoric acid at 55°C for 18 hours under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Propylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Propylazepan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Propylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-propylazepan-2-one with structurally related azepanone derivatives, focusing on substituents, molecular properties, and functional attributes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Purity/Notes Source
This compound (hypothetical) C₈H₁₅NO 141.21 (calculated) Propyl at C3 Lactam (cyclic amide) N/A (theoretical) -
3-Amino-3-hexylazepan-2-one C₁₁H₂₂N₂O 198.31 (PubChem) Hexyl and amino at C3 Lactam, primary amine No purity data available
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one C₁₅H₂₁NO₂ 247.34 Ethyl, 3-hydroxyphenyl at C3; methyl at N1 Lactam, phenol, tertiary amine 95% (Technical grade)

Key Structural and Functional Comparisons:

The hexyl-amino group in 3-amino-3-hexylazepan-2-one combines a long alkyl chain (lipophilic) with a primary amine (polar), suggesting mixed solubility properties .

Impact on Molecular Weight :

  • The ethyl-hydroxyphenyl derivative has the highest molecular weight (247.34 g/mol) due to its aromatic and alkyl substituents, while this compound is the lightest (141.21 g/mol) .

The primary amine in 3-amino-3-hexylazepan-2-one could facilitate salt formation or covalent interactions in biological systems .

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